An In-Depth Technical Guide to D-Ala-Lys-AMCA: A Fluorescent Probe for Oligopeptide Transporter Research
An In-Depth Technical Guide to D-Ala-Lys-AMCA: A Fluorescent Probe for Oligopeptide Transporter Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that serves as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2. Comprising the dipeptide D-Alanine-L-Lysine conjugated to the blue-emitting fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA), this probe allows for real-time monitoring and quantification of transporter-mediated uptake in cells and tissues. Its primary application lies in the characterization of PEPT1 and PEPT2 function, the screening of potential drug candidates that may interact with these transporters, and the elucidation of their roles in both normal physiology and disease states, including cancer and drug absorption.
Introduction to D-Ala-Lys-AMCA
D-Ala-Lys-AMCA is a specialized molecular probe designed to be a substrate for the solute carrier family 15 (SLC15), which includes the peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are responsible for the uptake of di- and tripeptides from the diet in the intestine (PEPT1) and the reabsorption of peptides in the kidney (PEPT1 and PEPT2), as well as playing roles in other tissues like the brain and lungs.[1]
The D-alanine residue in D-Ala-Lys-AMCA confers resistance to intracellular degradation by peptidases, allowing the fluorescent signal to accumulate within cells that express functional peptide transporters. The AMCA fluorophore provides a strong blue fluorescence that can be readily detected using standard fluorescence microscopy, spectrophotometry, and flow cytometry.
Physicochemical and Photophysical Properties
A comprehensive understanding of the properties of D-Ala-Lys-AMCA is essential for its effective use in research applications.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₂₈N₄O₆ | |
| Molecular Weight | 432.47 g/mol | |
| CAS Number | 375822-19-8 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and water | [2] |
| Excitation Maximum (λex) | ~345-350 nm | [3][4] |
| Emission Maximum (λem) | ~440-450 nm | [3][4][5] |
| Quantum Yield (Φ) | Data not available for D-Ala-Lys-AMCA; AMCA is known to be a bright fluorophore. | [4][6] |
| Molar Extinction Coefficient (ε) | Data not available for D-Ala-Lys-AMCA. |
Mechanism of Transport and Signaling Pathway
D-Ala-Lys-AMCA is transported into cells via the proton-coupled oligopeptide transporters PEPT1 and PEPT2. This process is an active transport mechanism driven by an inwardly directed proton gradient. The transporter functions as a symporter, moving both the dipeptide and one or more protons from the extracellular space into the cytoplasm.
Primary Use in Research: Characterizing PEPT1 and PEPT2 Activity
The primary utility of D-Ala-Lys-AMCA is as a tool to measure the functional activity of PEPT1 and PEPT2 transporters in various biological systems.
Kinetic Analysis of Transporter Activity
By measuring the rate of D-Ala-Lys-AMCA uptake at different concentrations, researchers can determine the kinetic parameters of the transporters, such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters provide insights into the affinity of the transporter for the substrate and its transport capacity.
| Transporter | Biological System | Km (µM) | Vmax (relative units) | Reference(s) |
| PEPT1 | Renal Brush Border Membrane Vesicles (Outer Cortex) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | [7] |
| PEPT2 | Renal Brush Border Membrane Vesicles (Outer Medulla) | 93.6 ± 21.9 | 935.8 ± 50.2 ΔF/min/mg | [7] |
| PEPT1 | Caco-2 cells (human colon adenocarcinoma) | Data not specifically for D-Ala-Lys-AMCA, but transport is observed. | - | [2] |
Note: The kinetic data presented is for the related compound β-Ala-Lys-AMCA, which is expected to have similar transport kinetics to D-Ala-Lys-AMCA.
High-Throughput Screening of Drug Candidates
D-Ala-Lys-AMCA can be used in competitive inhibition assays to screen for compounds that interact with PEPT1 and PEPT2. A reduction in the uptake of D-Ala-Lys-AMCA in the presence of a test compound indicates that the compound may be a substrate or inhibitor of the transporter. This is particularly relevant in drug development, as many orally administered drugs, such as β-lactam antibiotics and ACE inhibitors, are substrates of PEPT1.[1]
Visualization of Transporter Activity in Tissues and Cells
The fluorescent nature of D-Ala-Lys-AMCA allows for the direct visualization of transporter activity in different cell types and tissue regions. This can be used to study the distribution and regulation of PEPT1 and PEPT2 expression. For example, studies have used D-Ala-Lys-AMCA to demonstrate PEPT1-mediated uptake in the enterocytes of the small intestine.[1]
Experimental Protocols
Cell-Based Fluorescence Uptake Assay
This protocol is designed for measuring D-Ala-Lys-AMCA uptake in cultured cells, such as Caco-2 or MDCK cells, which are commonly used models for studying intestinal and renal transport.
Materials:
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D-Ala-Lys-AMCA
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Cell line expressing PEPT1 or PEPT2 (e.g., Caco-2, MDCK)
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24- or 96-well black, clear-bottom microplates
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Culture medium
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Phosphate-Buffered Saline (PBS)
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Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.0)
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Fluorescence plate reader or fluorescence microscope
Procedure:
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Cell Seeding: Seed cells in a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. For Caco-2 cells, this typically requires 21 days of culture to allow for differentiation.
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Preparation of D-Ala-Lys-AMCA Solution: Prepare a stock solution of D-Ala-Lys-AMCA in DMSO or water. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed transport buffer (pH 6.0).
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Uptake Experiment: a. Aspirate the culture medium from the cell monolayer. b. Wash the cells twice with PBS. c. Add the D-Ala-Lys-AMCA working solution to the cells. d. Incubate at 37°C for a specified time (e.g., 10-60 minutes). e. To stop the uptake, aspirate the D-Ala-Lys-AMCA solution and wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: a. Add PBS to each well. b. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm) or visualize the cells using a fluorescence microscope with a DAPI filter set.
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Data Analysis: Quantify the fluorescence intensity and normalize it to the protein content of each well, if necessary. For inhibition studies, compare the fluorescence in the presence and absence of the test compound.
Immunohistochemistry for PEPT1 in Intestinal Tissue
This protocol describes the localization of the PEPT1 transporter in formalin-fixed, paraffin-embedded intestinal tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded intestinal tissue sections on slides
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Xylene and graded ethanol series for deparaffinization and rehydration
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Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
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Blocking solution (e.g., 10% normal goat serum in PBS)
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Primary antibody against PEPT1
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Fluorophore-conjugated secondary antibody
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DAPI for nuclear counterstaining
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Mounting medium
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Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating the slides in pre-heated citrate buffer.
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Blocking: a. Incubate the sections with blocking solution to prevent non-specific antibody binding.
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Primary Antibody Incubation: a. Incubate the sections with the primary anti-PEPT1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: a. Wash the sections with PBS. b. Incubate with the fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: a. Wash the sections with PBS. b. Counterstain the nuclei with DAPI. c. Mount the slides with mounting medium.
-
Imaging: a. Visualize the staining using a fluorescence microscope.
Flow Cytometry-Based Uptake Assay
This protocol allows for the quantitative analysis of D-Ala-Lys-AMCA uptake in a population of suspended cells.
Materials:
-
Suspension cell line expressing PEPT1 or PEPT2, or adherent cells brought into suspension
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D-Ala-Lys-AMCA
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Transport buffer (e.g., HBSS, pH 6.0)
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Flow cytometry tubes
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Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest cells and resuspend them in transport buffer at a concentration of approximately 1 x 10⁶ cells/mL.
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Uptake Experiment: a. Add the D-Ala-Lys-AMCA working solution to the cell suspension. b. Incubate at 37°C for the desired time. c. For negative controls, perform the incubation at 4°C or in the presence of a known PEPT1/PEPT2 inhibitor.
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Sample Preparation for Flow Cytometry: a. Stop the uptake by adding ice-cold PBS and centrifuging the cells. b. Wash the cell pellet twice with ice-cold PBS. c. Resuspend the cells in PBS for flow cytometry analysis.
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Flow Cytometry Analysis: a. Acquire data on a flow cytometer, using a UV or violet laser for excitation and a blue emission filter. b. Analyze the data to determine the mean fluorescence intensity of the cell population.
Conclusion
D-Ala-Lys-AMCA is a powerful and versatile fluorescent probe for the study of PEPT1 and PEPT2 transporters. Its resistance to enzymatic degradation and its favorable fluorescent properties make it an ideal tool for a wide range of applications, from basic research into transporter function to high-throughput screening in drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize D-Ala-Lys-AMCA in their studies of oligopeptide transport.
References
- 1. Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
